molecular formula C19H17FN6O B2411129 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline CAS No. 1251573-37-1

3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline

Cat. No.: B2411129
CAS No.: 1251573-37-1
M. Wt: 364.384
InChI Key: DNDFRFCUSLOSKU-UHFFFAOYSA-N
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Description

3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with various biomolecules and potential as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with the fluorophenyl and dimethylamine groups under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluorophenyl)propionic acid
  • (4-Bromophenyl)propionic acid
  • (4-Methoxyphenyl)propionic acid

Uniqueness

What sets 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline apart is its combination of a fluorophenyl group with triazole and oxadiazole rings, which may confer unique reactivity and binding properties not seen in simpler analogs.

Properties

IUPAC Name

3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-12-17(22-24-26(12)15-9-7-14(20)8-10-15)18-21-19(27-23-18)13-5-4-6-16(11-13)25(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDFRFCUSLOSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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